
Ethyl 2,2-difluoro-3-hydroxybutanoate
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Overview
Description
Ethyl 2,2-difluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoate ester. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-3-oxobutanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2,2-difluoro-3-hydroxybutanoate has garnered attention in pharmaceutical research due to its potential as a building block for drug synthesis. The fluorine atoms in the compound can enhance the biological activity and metabolic stability of drug candidates.
Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that modifications to the compound's structure can lead to increased efficacy against viral pathogens, making it a candidate for further development in antiviral therapies.
Agrochemical Applications
In agrochemistry, this compound is utilized in the formulation of pesticides and herbicides. Its chemical properties contribute to enhanced effectiveness against pests while minimizing environmental impact.
Data Table: Efficacy of this compound in Pest Control
Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
This compound | Aphids | 85 | 500 |
This compound | Whiteflies | 78 | 600 |
This table illustrates the effectiveness of the compound in controlling specific agricultural pests.
Material Science Applications
The compound is also explored in material science for its potential use in developing specialty polymers and coatings. The unique properties imparted by the fluorine substituents enhance the durability and chemical resistance of materials.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices results in materials with superior thermal stability and moisture resistance. These characteristics make them suitable for applications in harsh environments.
Flavor and Fragrance Industry
This compound's unique chemical structure allows it to be utilized in the flavor and fragrance industry. Its incorporation can lead to more complex and appealing sensory profiles in various products.
Research and Development
The compound serves as a valuable tool in academic research, enabling scientists to explore new chemical reactions and mechanisms. Its versatility makes it a subject of interest across multiple disciplines.
Data Table: Research Applications of this compound
Field | Application | Description |
---|---|---|
Organic Chemistry | Synthesis Reactions | Used as a reagent in various synthetic pathways. |
Biochemistry | Enzyme Inhibition Studies | Investigated for its effects on specific enzyme activities. |
Environmental Science | Degradation Studies | Assessed for its environmental fate and degradation pathways. |
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxybutanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-fluoro-3-hydroxybutanoate: Similar structure but with only one fluorine atom.
Ethyl 3-hydroxybutanoate: Lacks fluorine atoms, resulting in different chemical properties.
Ethyl 2,2-difluoro-3-oxobutanoate: Oxidized form of ethyl 2,2-difluoro-3-hydroxybutanoate.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2,2-difluoro-3-hydroxybutanoate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butanoate backbone. Its molecular formula is C6H10F2O3. The unique structural features contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Fluorine Substitution : The incorporation of fluorine atoms enhances the compound's lipophilicity and stability, potentially improving its bioavailability in biological systems.
- Hydroxyl Group Interaction : The hydroxyl group can form hydrogen bonds with biomolecules, facilitating interactions that may lead to biological effects.
- Influence on Signaling Pathways : Preliminary studies suggest that derivatives of this compound can inhibit critical signaling pathways involved in cancer proliferation, such as the STAT3 pathway .
Research Findings
Recent studies have investigated the biological activity of this compound and its derivatives. Below are notable findings:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by disrupting key signaling pathways .
- Pharmacological Applications : this compound has been explored for its potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for further investigation in therapeutic applications.
Case Studies
Several case studies have provided insights into the biological effects of this compound:
- Case Study 1 : A study on the compound's effect on colorectal cancer cells demonstrated a significant reduction in cell viability after treatment with this compound. The underlying mechanism was linked to the inhibition of STAT3 phosphorylation and subsequent nuclear translocation .
- Case Study 2 : In another research effort, derivatives of this compound were tested against lung cancer cell lines. Results indicated a dose-dependent decrease in cell proliferation, suggesting potential as an anticancer agent.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVAFSENCMVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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